molecular formula C14H9N5S B4756626 2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No. B4756626
M. Wt: 279.32 g/mol
InChI Key: HUYPWTZQYAHUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to act as an antagonist of the adenosine A1 receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol depend on the specific application and dosage used. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol in lab experiments is its broad range of potential applications. It has been shown to exhibit activity against various diseases and conditions, making it a versatile compound for scientific research. However, one of the limitations is the lack of information regarding its safety and toxicity profile, which may impact its potential clinical use.

Future Directions

For research on 2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol include investigating its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to determine its safety and toxicity profile, as well as its pharmacokinetics and pharmacodynamics. Finally, research is needed to optimize the synthesis method and develop more efficient purification techniques for this compound.
Conclusion:
In conclusion, 2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a promising compound with a broad range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its impact on various diseases and conditions.

Scientific Research Applications

2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer, antibacterial, and antifungal activities. Additionally, it has been investigated as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5S/c20-14-16-11-6-2-1-5-10(11)13-17-12(18-19(13)14)9-4-3-7-15-8-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYPWTZQYAHUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333670
Record name 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

CAS RN

515132-94-2
Record name 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Reactant of Route 2
2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Reactant of Route 3
2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Reactant of Route 4
2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Reactant of Route 5
2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Reactant of Route 6
2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.